N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic chemical compound known for its complex molecular structure. This compound is characterized by its adamantane core, a diamondoid structure, which is functionalized with a pyrazolo[3,4-d]pyrimidinyl group. This compound's unique structural properties grant it significant potential in various fields, including medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves a multi-step reaction process. Key steps include:
Preparation of the adamantane-1-carboxylic acid.
Functionalization of the adamantane core.
Construction of the pyrazolo[3,4-d]pyrimidinyl moiety.
Linking the two functional groups via an ethylene bridge.
Specific reagents used in this synthesis may include ethyl sulfide, propan-2-ylamine, and various catalysts to facilitate the reactions. The reaction conditions involve controlled temperatures and pressures to ensure successful coupling and functionalization.
Industrial Production Methods
On an industrial scale, the production of this compound would require significant optimization of reaction conditions to maximize yield and purity. Typical approaches include:
Utilizing large-scale reactors for batch processes.
Employing continuous flow chemistry to enhance efficiency.
Implementing rigorous purification methods such as recrystallization or chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, such as:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions.
Substitution: Functional groups on the adamantane core can be substituted with other groups for further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Reducing agents such as lithium aluminum hydride may be used for reduction reactions. Substitution reactions often utilize nucleophiles or electrophiles under catalyzed conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidinyl derivatives.
Substitution Products: Various functionalized adamantane derivatives.
Scientific Research Applications
N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in studying biological pathways and interactions due to its unique molecular structure.
Medicine: Potential therapeutic applications, including acting as a ligand for specific protein targets.
Industry: Utilized in the development of advanced materials and catalysts due to its robust adamantane core.
Mechanism of Action
This compound exerts its effects through multiple mechanisms, depending on its application:
Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: Can modulate signal transduction pathways by interacting with key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
When compared with similar compounds, N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide stands out due to:
Unique Structural Features: Combination of adamantane and pyrazolo[3,4-d]pyrimidinyl moieties.
Enhanced Stability: The adamantane core provides increased chemical and thermal stability.
Versatility: Broad range of applications across multiple disciplines.
Similar Compounds
Adamantane Derivatives: Compounds with modifications on the adamantane core, such as amantadine.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar pyrazolo[3,4-d]pyrimidine structures, used in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6OS/c1-4-31-22-27-19(26-14(2)3)18-13-25-29(20(18)28-22)6-5-24-21(30)23-10-15-7-16(11-23)9-17(8-15)12-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUYJBKIVASJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C34CC5CC(C3)CC(C5)C4)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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